di-tert-Butyl phosphite

Hydrolysis Kinetics Organophosphorus Stability Mechanistic Studies

di-tert-Butyl phosphite (CAS 13086-84-5), formally known as phosphonic acid di-tert-butyl ester, is a sterically demanding dialkyl phosphite with the molecular formula C₈H₁₉O₃P. This organophosphorus compound is characterized by its two bulky tert-butoxy groups, which profoundly influence its reactivity and physical properties, differentiating it from smaller alkyl analogs like dimethyl or diethyl phosphite.

Molecular Formula C8H18O3P-
Molecular Weight 193.20 g/mol
Cat. No. B8811950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-tert-Butyl phosphite
Molecular FormulaC8H18O3P-
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OP([O-])OC(C)(C)C
InChIInChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q-1
InChIKeyHPRZDGKQDIMUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





di-tert-Butyl Phosphite: Procurement Considerations for a Bulky Dialkyl Phosphite Reagent


di-tert-Butyl phosphite (CAS 13086-84-5), formally known as phosphonic acid di-tert-butyl ester, is a sterically demanding dialkyl phosphite with the molecular formula C₈H₁₉O₃P . This organophosphorus compound is characterized by its two bulky tert-butoxy groups, which profoundly influence its reactivity and physical properties, differentiating it from smaller alkyl analogs like dimethyl or diethyl phosphite [1]. As a colorless to pale yellow liquid with a density of approximately 0.995 g/mL at 25°C, it finds primary utility as a reagent in specialized organic synthesis and as a versatile intermediate in pharmaceutical process development [2].

Why Generic Substitution is Not Advisable for di-tert-Butyl Phosphite in Critical Applications


The assumption that dialkyl phosphites are interchangeable can compromise synthetic outcomes. di-tert-Butyl phosphite exhibits a unique hydrolysis mechanism (SN1) that results in an unusually high rate of aqueous degradation compared to the general trend of decreasing hydrolysis rates with increased alkyl size and branching [1]. This divergent stability profile is a direct consequence of the extreme steric bulk of the tert-butyl groups, which facilitates a unimolecular decomposition pathway not accessible to smaller alkyl analogs like dimethyl or diethyl phosphite [1]. Consequently, its handling requires strict anhydrous conditions and cold storage (2-8°C) . Furthermore, its steric bulk is a key design element in derivatizing reagents, enabling highly chemo- and regioselective reactions unattainable with less hindered phosphites, making it a non-substitutable component in specific pharmaceutical manufacturing and research workflows [2].

Quantitative Evidence Guide: di-tert-Butyl Phosphite Differentiation in Key Applications


Hydrolysis Rate Differentiation: SN1 vs. SN2 Mechanism for di-tert-Butyl Phosphite

In contrast to smaller dialkyl phosphites, which exhibit decreasing hydrolysis rates with increasing alkyl chain length, di-tert-butyl phosphite demonstrates an anomalously high hydrolysis rate [1]. Kinetic studies reveal that its decomposition proceeds via an SN1 mechanism, a pathway not accessible to unhindered analogs, which instead likely undergo monomolecular heterolysis of the P-O bond [1]. This mechanistic divergence is a direct result of the steric bulk of the tert-butyl groups.

Hydrolysis Kinetics Organophosphorus Stability Mechanistic Studies

Phosphitylation Regioselectivity of Unprotected Nucleosides with a di-tert-Butyl Phosphoramidite Derivative

The steric bulk conferred by the di-tert-butyl phosphite moiety is critical for achieving high selectivity. Its derivative, di-tert-butyl N,N-diethylphosphoramidite, enables a highly chemo- and regioselective phosphitylation of unprotected 2′-deoxyribonucleosides [1]. This method achieves up to 97% selectivity for the 5′-hydroxy group, regardless of the nucleobase, while simultaneously preventing unwanted N-phosphitylation [1]. Such selectivity is a direct result of the steric hindrance from the tert-butyl groups and is not observed with less bulky phosphorylating agents, which typically require protecting group strategies or yield complex mixtures.

Nucleoside Chemistry Phosphitylation Regioselectivity

Process Efficiency in Manufacturing a Key Pro-Drug Intermediate (DTBPP)

In the context of process-scale manufacturing, di-tert-butyl phosphite is a critical precursor to di-tert-butyl potassium phosphate (DTBPP), a widely used reagent for installing phosphonoxymethyl pro-drug moieties [1]. A reported two-step process leverages a hydrogen peroxide/potassium iodide-mediated oxidation of di-tert-butyl phosphite, providing DTBPP in a reproducible 81% yield with high purity [1]. This demonstrates its viability for industrial applications where high conversion and product quality are essential for downstream pro-drug synthesis [1].

Process Chemistry Pharmaceutical Manufacturing Pro-drug Synthesis

Validated Application Scenarios for di-tert-Butyl Phosphite Based on Differential Evidence


Manufacture of Phosphonoxymethyl Pro-Drug Intermediates

Procurement of di-tert-butyl phosphite is most justified for process chemistry groups focused on manufacturing di-tert-butyl potassium phosphate (DTBPP), a key precursor for phosphonoxymethyl pro-drugs [1]. The documented 81% yield in the oxidation step provides a reliable process metric for scale-up and cost modeling [1]. The need for strict anhydrous conditions due to its unique hydrolysis sensitivity (Section 3, Evidence 1) must be factored into facility and procurement planning.

Synthesis of Functionalized Nucleoside Analogs

This reagent is a critical component for research groups synthesizing modified nucleosides and nucleotides [2]. The demonstrated high regioselectivity (up to 97% for 5'-O-phosphitylation) of its derived phosphoramidite directly translates to higher yields and fewer purification steps for complex nucleotide analogs [2]. This specific performance advantage justifies its selection over less selective, conventional phosphorylating agents for demanding research applications.

Synthesis of Hydrolytically Labile Phosphorus (III) and (V) Esters

Despite its own unusual hydrolytic lability (Section 3, Evidence 1), the bulky di-tert-butyl phosphite framework is frequently employed to create esters that are subsequently cleaved under mild acidic conditions . This "protecting group" strategy is valuable in multi-step syntheses of sensitive molecules, such as L-phosphonophenylalanine derivatives for solid-phase peptide synthesis, where selective deprotection is required . The compound's role in facilitating these deprotection strategies is a key driver for its procurement in peptide and medicinal chemistry.

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